Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (OCH3) attached to it .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray refinements . This allows for the determination of electron density distribution, critical points, and other properties that are fundamental to understanding the nature of intra- and intermolecular charge transfer .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electron density distribution of (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one was determined by single-crystal X-ray refinements .Scientific Research Applications
Antifungal Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Synthesis of novel vanillin-chalcones and their derivatives as antifungal agents .
- Methods of Application: The compounds were synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives .
- Results: Chalcone derivatives showed better activities than pyrazolines against all tested fungi. None of the compounds showed activity against the three Aspergillus spp. In contrast, most of the compounds showed moderate to high activities against three dermatophytes .
Green Synthesis of Silver Nanoparticles
- Scientific Field: Nanotechnology
- Application Summary: Investigation of in vitro toxicity and explores the biomedical utility of green-synthesized silver nanoparticles derived from ginger extract .
- Methods of Application: Established protocols were employed to evaluate in vitro aspects such as antioxidant capacity, anti-inflammatory potential, and biocompatibility of the nanoparticles .
- Results: The nanoparticles demonstrated remarkable efficacy in scavenging free radicals, as evidenced by an IC50 value of 6.83±0.47 µg/mL .
Cytotoxic Activity Against Breast Cancer
- Scientific Field: Medicinal Chemistry
- Application Summary: Synthesis of a new hybrid compound using a linker mode approach. The potency of cytotoxic activity of the compound against breast cancer was studied .
- Methods of Application: The compound was synthesized and its cytotoxic activity was studied in silico using computational approaches (molecular docking and MD simulation) .
- Results: The results of the study are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFPHAPTHNKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628469 | |
Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
723339-63-7 | |
Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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